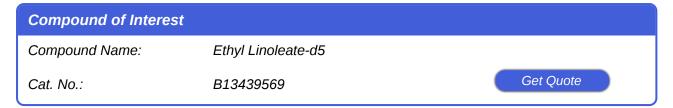


Technical Guide: Physical and Chemical Characteristics of Ethyl Linoleate-d5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the ethyl group provides a stable isotopic label, making it a valuable tool in various research applications, including pharmacokinetics, metabolism studies, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth overview of the physical and chemical characteristics of **Ethyl Linoleate-d5**, along with relevant experimental protocols and a visualization of its role in key biological signaling pathways.

Physical and Chemical Properties

Ethyl Linoleate-d5 is a colorless oil at room temperature.[1] Its key physical and chemical properties are summarized in the table below. Data for the non-deuterated form is also provided for comparison.



Property	Ethyl Linoleate-d5	Ethyl Linoleate (non- deuterated)
Synonyms	(9Z,12Z)-9,12- Octadecadienoic Acid Ethyl Ester-d5, Linoleic Acid Ethyl Ester-d5	Mandenol, (Z,Z)-9,12- Octadecadienoic acid ethyl ester
CAS Number	1331665-14-5, 1169764-57- 1[1][2]	544-35-4
Molecular Formula	C20H31D5O2[1][3]	C20H36O2
Molecular Weight	313.53 g/mol	308.50 g/mol
Physical State	Colorless Oil/Liquid	Colorless Oil
Density	0.9 ± 0.1 g/cm ³	0.876 g/mL at 25 °C
Boiling Point	388.3 ± 21.0 °C at 760 mmHg	224 °C at 17 mmHg
Melting Point	Not available	-95 °C
Flash Point	96.3 ± 20.4 °C	113 °C (closed cup)
Solubility	Soluble in DMSO, Ethanol, and DMF.	Soluble in ethanol, DMSO, and dimethyl formamide (~100 mg/mL).
Storage	Store at -20°C.	Store at -20°C.

Experimental ProtocolsSynthesis

The synthesis of **Ethyl Linoleate-d5** typically involves the esterification of linoleic acid with a deuterated ethanol (ethanol-d5) in the presence of an acid catalyst.

General Protocol:

 Reactant Preparation: Linoleic acid and a molar excess of ethanol-d5 are combined in a round-bottom flask.



- Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.
- Reaction: The mixture is heated under reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol-d5 is removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
- Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure Ethyl Linoleate-d5.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of **Ethyl Linoleate-d5**.

General Protocol:

- Sample Preparation: Samples containing **Ethyl Linoleate-d5** are diluted in an appropriate organic solvent (e.g., hexane or ethyl acetate). For quantitative analysis, a known amount of an internal standard (e.g., a different deuterated fatty acid ester) is added.
- GC Separation:
 - Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
 - \circ Injection: A small volume (e.g., 1 μ L) of the sample is injected in splitless mode.
 - Oven Program: The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of all components. A typical program might start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and then hold for 5 minutes.



- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- MS Detection:
 - o Ionization: Electron ionization (EI) at 70 eV is commonly used.
 - Acquisition Mode: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For **Ethyl Linoleate-d5**, characteristic ions resulting from the deuterated ethyl group would be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of **Ethyl Linoleate-d5**.

General Protocol:

- Sample Preparation: A small amount of the purified Ethyl Linoleate-d5 is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- ¹H-NMR Spectroscopy:
 - The ¹H-NMR spectrum will show characteristic signals for the protons in the linoleate chain.
 - The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration. The typical triplet for the methyl group and quartet for the methylene group of a standard ethyl ester will be absent.
- ¹³C-NMR Spectroscopy:
 - The ¹³C-NMR spectrum will show the characteristic signals for the carbon atoms of the linoleate chain.
 - The signals for the carbons of the ethyl group will exhibit coupling to deuterium, resulting in multiplets, providing further confirmation of deuteration.



Quantitative NMR (qNMR): For quantitative analysis, a known amount of an internal standard with a distinct NMR signal is added to the sample. The concentration of Ethyl Linoleate-d5 can be determined by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

Biological Activity and Signaling Pathways

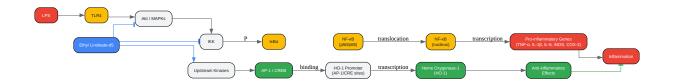
Ethyl linoleate exhibits anti-inflammatory properties by modulating key signaling pathways. Its deuteration is not expected to alter its primary biological activity but makes it a valuable tracer for studying its mechanism of action.

Anti-Inflammatory Signaling Pathway

Ethyl linoleate has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway and the induction of Heme Oxygenase-1 (HO-1).

- Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Ethyl linoleate can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators. This inhibitory effect is also linked to the suppression of upstream signaling molecules such as Akt and Mitogen-Activated Protein Kinases (MAPKs).
- Induction of Heme Oxygenase-1 (HO-1): Ethyl linoleate can also induce the expression of
 the antioxidant enzyme Heme Oxygenase-1. The induction of HO-1 is a cytoprotective
 mechanism that can suppress inflammation. The signaling pathway for HO-1 induction by
 related molecules involves the activation of transcription factors such as AP-1 and CREB,
 which bind to specific elements (AP-1 and CRE) in the HO-1 promoter region, leading to its
 transcription.





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Caption: Anti-inflammatory signaling pathway of Ethyl Linoleate.

Conclusion

Ethyl Linoleate-d5 is a crucial tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its biological activity, make it an ideal standard and tracer for studying lipid metabolism and inflammatory processes. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis, while the visualized signaling pathway offers a clear understanding of its anti-inflammatory mechanism of action. As research in lipidomics and drug development continues to advance, the utility of isotopically labeled lipids like **Ethyl Linoleate-d5** will undoubtedly expand.

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